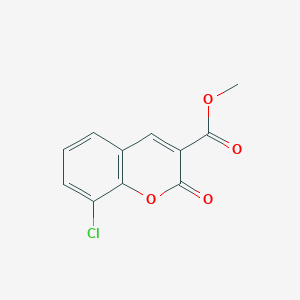
methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a chromene ring system, which is a fused benzene and pyrone ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 8-chloro-2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: The compound interferes with the signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
相似化合物的比较
- Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Methyl 8-bromo-2-oxo-2H-chromene-3-carboxylate
- Methyl 8-chloro-6-methyl-2-oxo-2H-chromene-3-carboxylate
Comparison:
- Uniqueness: The presence of a chlorine atom at the 8th position and a carboxylate group at the 3rd position makes methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate unique in terms of its chemical reactivity and biological activity.
- Activity: Compared to its analogs, this compound exhibits higher antimicrobial and anticancer activities due to the specific positioning of the chlorine atom and carboxylate group .
属性
分子式 |
C11H7ClO4 |
|---|---|
分子量 |
238.62 g/mol |
IUPAC 名称 |
methyl 8-chloro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7ClO4/c1-15-10(13)7-5-6-3-2-4-8(12)9(6)16-11(7)14/h2-5H,1H3 |
InChI 键 |
BNXZGHIVLCBVSJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C(=CC=C2)Cl)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


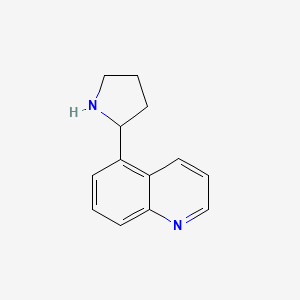
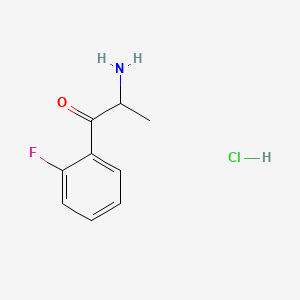
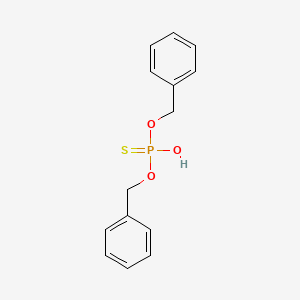
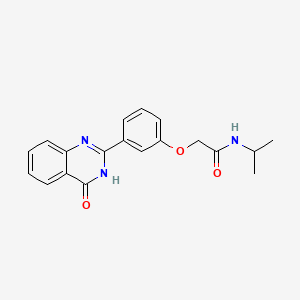
![1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
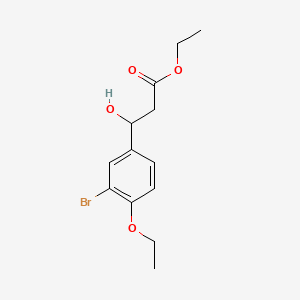
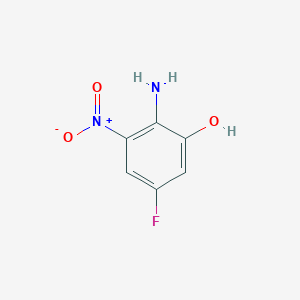
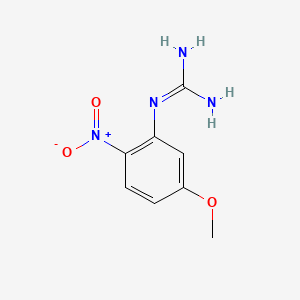
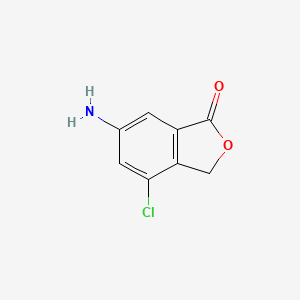

![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13688219.png)

![2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
